Decanamide

Description

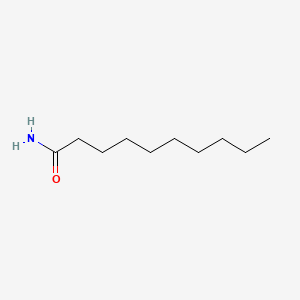

Structure

3D Structure

Properties

IUPAC Name |

decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTWLYPCGCUWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022380, DTXSID80867310 | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-29-1, 67700-97-4 | |

| Record name | Decanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decanamide CAS number 2319-29-1

An In-Depth Technical Guide to Decanamide (CAS 2319-29-1) for Drug Development Professionals

Abstract

This compound (CAS 2319-29-1), a primary fatty amide derived from decanoic acid, is a multifaceted organic compound with a growing profile of biological activities and therapeutic potential.[1][2] Initially utilized in cosmetics as an emollient and in industrial applications as a surfactant and lubricant, recent research has illuminated its promise in pharmacology.[1][3][4] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, mechanisms of action, and key applications. We delve into its demonstrated antimicrobial, neuroprotective, anti-inflammatory, and antitumor effects, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its potential for drug discovery and development.[1][5]

Physicochemical and Structural Characteristics

This compound is a white, waxy crystalline solid at room temperature, characterized by a ten-carbon aliphatic chain attached to a primary amide group.[3][4][5] This structure imparts a hydrophobic nature, resulting in poor solubility in water but good solubility in organic solvents like ethanol, ether, and DMSO.[1][3][5] The presence of the amide functional group allows for hydrogen bonding, contributing to a relatively high melting point compared to hydrocarbons of similar molecular weight.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2319-29-1 | [3][4][5] |

| Molecular Formula | C₁₀H₂₁NO | [3][4][5] |

| Molecular Weight | 171.28 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystal | [3][5] |

| Melting Point | ~98 °C | [4][5] |

| Boiling Point | ~301.3 - 305.2 °C | [4][5] |

| Density | ~0.822 g/cm³ | [4][5] |

| Flash Point | ~138.4 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, DMSO | [1][3][5] |

| pKa | 16.63 ± 0.40 (Predicted) | [4][5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the direct amidation of decanoic acid. This process typically involves reacting decanoic acid with ammonia or an amine at elevated temperatures, often with the aid of a catalyst to improve reaction efficiency.[1]

Caption: Workflow for the direct amidation synthesis of this compound.

This compound exhibits chemical reactivity typical of primary amides. Key reactions include:

-

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to decanoic acid and ammonia.[1]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to form the corresponding amine, decylamine.[1]

-

Transamidation: It can react with other amines to form new, substituted amides, a useful reaction in synthetic organic chemistry.[1]

Biological Activities and Therapeutic Potential

While a single, overarching mechanism of action for this compound is not yet fully defined, research has identified several distinct biological activities, positioning it as a compound of significant interest in pharmacology and drug development.[1]

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[1] This makes it a compelling candidate for the development of new antibacterial and antifungal agents, particularly in an era of growing antibiotic resistance.[5] The proposed mechanism involves the disruption of microbial cell membranes due to its lipophilic carbon chain, leading to increased permeability and cell lysis.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, potentially by inhibiting oxidative stress and neuroinflammatory responses.[1][5] This activity points towards its potential therapeutic application in mitigating the progression of neurodegenerative diseases.[5]

Anti-Inflammatory and Antitumor Activity

This compound has been shown to inhibit inflammatory pathways, thereby reducing inflammatory symptoms.[5] Furthermore, preliminary evidence indicates potential antitumor activity, where it may target specific tumor cells, inhibit their proliferation, and induce apoptosis.[5] These dual activities are highly valuable in oncology, where inflammation is often a key driver of cancer progression.

Pharmaceutical Excipient and Penetration Enhancer

Beyond its intrinsic bioactivity, this compound serves as a valuable excipient in pharmaceutical formulations.[1] Its amphipathic nature enables it to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] It is also used as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of APIs across the skin barrier.[1]

Plant Biology and Signaling

Interestingly, derivatives like N-isobutyl this compound have been found to be potent regulators of plant development and immunity.[1] They activate the Jasmonic Acid (JA) signaling pathway, a key hormonal pathway in plants for defense against pathogens and insects. This activation leads to the accumulation of JA, nitric oxide (NO), and hydrogen peroxide (H₂O₂), priming the plant's defense mechanisms.[1]

Caption: Jasmonic Acid (JA) signaling pathway activated by a this compound derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial claims, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment. This protocol provides a self-validating system through the inclusion of positive, negative, and sterility controls.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials & Reagents:

-

This compound (CAS 2319-29-1)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Resazurin sodium salt solution (viability indicator, optional)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. The causality for using DMSO is its ability to solubilize the hydrophobic this compound while having minimal intrinsic antimicrobial activity at the final concentrations used.

-

Bacterial Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix. This creates the highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Controls:

-

Column 11 (Growth Control): Add 10 µL of the bacterial inoculum to 90 µL of MHB. This well contains no this compound and must show growth.

-

Column 12 (Sterility Control): 100 µL of uninoculated MHB. This well must remain clear, validating the sterility of the medium.

-

A separate row should be run with a known antibiotic (Gentamicin) as a positive control to validate the susceptibility of the bacterial strain.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1-11. The final inoculum in each well will be ~7.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and causes skin irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling the compound.

-

Storage: For long-term stability, this compound should be stored as a dry powder in a cool, dark, and dry place.[4][5] Recommended storage temperatures are 0-4°C for the short term and -20°C for long-term preservation.[1]

-

GHS Pictogram: Warning (Irritant).[1]

Conclusion and Future Prospects

This compound is a versatile fatty amide that has transitioned from a simple industrial chemical to a promising scaffold for drug development. Its diverse biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects, provide multiple avenues for therapeutic exploration.[1][5] Its utility as a formulation excipient further broadens its applicability in the pharmaceutical industry.[1] Future research should focus on elucidating the specific molecular targets and signaling pathways for each of its biological effects to enable rational drug design and optimization. The development of more potent and selective this compound derivatives could lead to novel treatments for infectious diseases, neurodegenerative disorders, and inflammatory conditions.

References

- 1. Buy this compound | 2319-29-1 | >98% [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 2319-29-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 2319-29-1,this compound | lookchem [lookchem.com]

- 5. The use and prospects of this compound!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 6. This compound | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decanamide molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of Decanamide

Introduction

This compound (CAS No. 2319-29-1), a primary fatty amide derived from decanoic acid, is a molecule of significant interest in various scientific and industrial fields.[1][2] Structurally characterized by a ten-carbon aliphatic chain attached to an amide functional group, its unique physicochemical properties make it a versatile compound. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular and Structural Identity

The fundamental characteristics of this compound are defined by its molecular structure and weight. It is classified as a primary fatty amide, featuring a saturated 10-carbon acyl chain linked to an amino group.[2][3]

Chemical Identifiers

Precise identification is critical in scientific research. This compound is cataloged under several internationally recognized systems:

-

IUPAC Name : this compound[2]

-

CAS Registry Number : 2319-29-1[5]

-

Synonyms : n-Decanamide, Capramide, Decanoic acid amide, Decylamide[1][4][5]

-

Canonical SMILES : CCCCCCCCCC(=O)N[2]

-

InChI : InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)[5]

-

InChIKey : TUTWLYPCGCUWQI-UHFFFAOYSA-N[5]

Molecular Structure

The structure of this compound consists of two key components: a nonpolar, hydrophobic ten-carbon alkyl chain and a polar, hydrophilic primary amide functional group (-CONH₂). This amphipathic nature is the foundation of many of its applications, such as its use as a surfactant. The amide group's ability to participate in hydrogen bonding significantly influences its physical properties, such as its melting point and solubility.[3]

Caption: 2D molecular structure of this compound (C₁₀H₂₁NO).

Physicochemical and Quantitative Data

The molecular weight and physical properties of this compound are essential for its application in experimental and industrial settings.

The following table summarizes key physicochemical properties, providing researchers with the necessary data for experimental design and modeling.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid/powder | [3][6] |

| Melting Point | 98 - 108 °C | [1][7][8] |

| Boiling Point | ~305.2 °C at 760 mmHg | [1][8] |

| Density | ~0.881 g/cm³ | [8] |

| Flash Point | ~138.4 °C | [8] |

| Water Solubility | Limited/Insoluble | [3][9] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and chloroform | [3][9] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| XLogP3 | 3.4 | [2] |

Synthesis and Analytical Characterization

General Synthesis Pathway

This compound and its derivatives are commonly synthesized via nucleophilic acyl substitution. A prevalent laboratory and industrial method involves the reaction of an activated form of decanoic acid, such as decanoyl chloride, with an amine.[10] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the decanoyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the amide.[10]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization Protocols

Accurate characterization is paramount to verify the identity and purity of synthesized or procured this compound. A multi-technique approach is typically employed.

Spectroscopic Methods:

-

Mass Spectrometry (MS): Used to confirm the molecular weight (m/z 171.28) and fragmentation pattern.[5][11]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key peaks include N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹).[2][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the chemical environment of ¹H and ¹³C nuclei.[2][13]

Chromatographic Methods: Chromatography is essential for separating this compound from reaction mixtures and assessing its purity.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[5][15]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC, a technique suitable for moderately polar compounds.[15]

-

Column Preparation:

-

Select a suitable reverse-phase column (e.g., C18 or Newcrom R1).[15]

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Injection Volume: 5-20 µL

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

-

Run Time: Sufficiently long to allow for the elution of the this compound peak and any impurities.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound to determine its retention time and peak area.

-

Purity can be assessed by calculating the percentage area of the main peak relative to the total area of all peaks.

-

Applications in Drug Development and Research

This compound and its derivatives are valuable in several industrial and research contexts, including pharmaceuticals and agrochemicals.[3][16]

-

Pharmaceutical Excipient: It can be used as a formulation excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[17] Its ability to enhance permeability across biological membranes is particularly useful for transdermal drug delivery systems.[17]

-

Chemical Intermediate: this compound serves as a building block in the synthesis of more complex molecules, including various pharmaceuticals.[3] The related compound, N,N-Dimethylthis compound, is noted as a crucial intermediate and solvent in the production of antibiotics and antifungal agents.[16][18]

-

Biological Activity: Research has indicated that this compound possesses a range of biological activities. These include potential anti-inflammatory, antibacterial, antitumor, and neuroprotective effects, making it a subject of interest for drug discovery programs.[9][17]

-

Industrial Applications: Beyond the pharmaceutical realm, it is used as a surfactant, lubricant, and plasticizer in the production of polymers and personal care products like lotions and creams.[3][16]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazard Identification: this compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[19][20]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][9]

Conclusion

This compound is a fundamentally important fatty amide with a well-defined molecular structure and a versatile range of applications. Its amphipathic character, coupled with its biological activities, makes it a valuable tool for researchers in materials science, chemistry, and particularly in drug development, where it functions as both a synthetic intermediate and a functional excipient. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is critical for its effective and safe utilization in advanced scientific research.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2319-29-1: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [stenutz.eu]

- 8. This compound | CAS#:2319-29-1 | Chemsrc [chemsrc.com]

- 9. The use and prospects of this compound!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound- [webbook.nist.gov]

- 12. This compound(2319-29-1) IR Spectrum [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Khan Academy [khanacademy.org]

- 15. Separation of this compound, N-(3-aminopropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. nbinno.com [nbinno.com]

- 17. Buy this compound | 2319-29-1 | >98% [smolecule.com]

- 18. nbinno.com [nbinno.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. fishersci.com [fishersci.com]

Decanamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Decanamide in Organic Solvents

Executive Summary

This compound (C₁₀H₂₁NO) is a primary fatty amide whose utility in pharmaceutical formulations, polymer synthesis, and as a surfactant is intrinsically linked to its behavior in solution.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the core principles governing this compound solubility, synthesizes available quantitative and qualitative data, and presents a robust, field-proven protocol for its experimental determination. By integrating theoretical insights with practical methodology, this document serves as an essential resource for professionals working with this and related long-chain amide compounds.

Physicochemical Profile of this compound

This compound is a waxy, white crystalline solid at ambient temperature.[1] Its molecular structure consists of two distinct moieties: a long, hydrophobic ten-carbon alkyl chain and a polar primary amide functional group (-CONH₂). This amphiphilic nature is the primary determinant of its solubility characteristics. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair of electrons).[2][3] This strong hydrogen bonding capability contributes to its relatively high melting point compared to non-polar compounds of similar molecular weight.[1][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO | [1][5][6][7] |

| Molecular Weight | 171.28 g/mol | [1][6][7] |

| CAS Number | 2319-29-1 | [1][5][6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 98 - 108 °C | [5][7] |

| Boiling Point | 305.2 °C (at 760 mmHg) | [5][7] |

| Density | 0.881 g/cm³ | [5][7] |

| Octanol/Water Partition Coeff. (LogP) | ~3.3 - 3.4 | [5][7] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [7] |

Theoretical Framework of this compound Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. For this compound, this principle must be interpreted through the lens of its dual chemical nature.

-

The Polar Amide Headgroup: The -CONH₂ group can participate in strong dipole-dipole interactions and form multiple hydrogen bonds.[8] This allows it to interact favorably with polar solvents, particularly those that are also hydrogen bond donors and/or acceptors (e.g., alcohols, polar aprotic solvents like DMF).

-

The Nonpolar Decyl Tail: The ten-carbon chain (C₁₀H₁₉-) is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This tail disrupts the highly structured network of polar solvents like water but interacts favorably with nonpolar or weakly polar organic solvents (e.g., hydrocarbons, ethers, chlorinated solvents).

The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions. Due to its long alkyl chain, this compound is expected to have limited solubility in highly polar solvents like water, as the energetic penalty of creating a cavity for the hydrophobic tail is significant.[1][8] Conversely, its solubility in completely nonpolar solvents like hexane may also be limited by the high energy of the amide-amide hydrogen bonds in the solid state, which are not effectively replaced by interactions with the nonpolar solvent.

Therefore, optimal solubility is often found in solvents of intermediate polarity or those that possess both polar and nonpolar characteristics, which can effectively solvate both ends of the this compound molecule.

Quantitative Solubility Profile of this compound

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide range of organic solvents is notably scarce in publicly accessible literature. The available information is often qualitative or confined to specific solvent systems. This scarcity underscores the importance of employing standardized experimental protocols for in-house determination.

Table 2: Summary of this compound Solubility in Various Solvents

| Solvent Class | Solvent | CAS | Solubility Data | Source(s) |

| Polar Protic | Ethanol | 64-17-5 | Soluble (Qualitative) | [1] |

| Polar Aprotic | Acetonitrile | 75-05-8 | Data available (Quantitative) | [9] |

| Polar Aprotic | Nitroethane | 79-24-3 | Data available (Quantitative) | [9] |

| Halogenated | Chloroform | 67-66-3 | Soluble (Qualitative) | [1] |

| Aqueous | Water | 7732-18-5 | Limited / Poor solubility | [1] |

Note: The IUPAC-NIST Solubility Database indicates that evaluated data exists for acetonitrile and nitroethane, but the specific values require database access to retrieve.[9]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the isothermal shake-flask method is a gold standard.[10] This protocol is a self-validating system as it ensures that true thermodynamic equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (high purity, >98%)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or thermomixer

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis after solvent evaporation)

Step-by-Step Methodology:

-

Preparation:

-

Set the temperature-controlled shaker to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to equilibrate.

-

Accurately weigh a volume of the selected solvent into several vials (typically performed in triplicate). For example, add 2.00 mL of solvent.

-

-

Sample Addition:

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.

-

Causality Insight: Adding a clear excess ensures that the dissolution process proceeds until the solution is saturated and in equilibrium with the solid phase.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Self-Validation: Samples taken at different time points (e.g., 24h, 48h, 72h) should yield the same concentration, confirming that equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to rest in the isothermal environment for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask.

-

Causality Insight: Filtration at the experimental temperature is critical to prevent the precipitation of the solute due to temperature changes. The filter removes any undissolved micro-particulates, ensuring only the dissolved concentration is measured.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration.

-

Alternatively, for a non-volatile solute in a volatile solvent, a known mass of the filtered solution can be carefully evaporated to dryness and the mass of the residual this compound can be measured (gravimetric method).

-

-

Data Expression:

-

Calculate the solubility and express it in appropriate units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While this compound is qualitatively known to be soluble in moderately polar organic solvents like ethanol and chloroform, a comprehensive quantitative understanding remains an area ripe for investigation.[1] Its amphiphilic structure, with a dominant hydrophobic chain and a polar, hydrogen-bonding amide headgroup, dictates a nuanced solubility profile. For drug development professionals and researchers, the lack of extensive public data necessitates the use of robust in-house experimental methods. The isothermal equilibrium protocol detailed herein provides a reliable framework for generating the high-quality data required for informed solvent selection, process optimization, and formulation design, ensuring both scientific integrity and practical applicability.

References

- 1. CAS 2319-29-1: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IUPAC-NIST Solubility Database [srdata.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting and Boiling Point of Decanamide

This guide provides a comprehensive technical overview of the melting and boiling points of Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide of significant interest in various research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, the theoretical underpinnings of its phase transitions, and detailed, field-proven experimental protocols for their accurate determination.

Introduction to this compound: Structure and Significance

This compound, also known as capramide, is a waxy, crystalline solid at room temperature.[1] It is the amide derivative of decanoic acid, a ten-carbon saturated fatty acid.[2] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar amide head group, imparts amphiphilic properties that are crucial to its various applications.

The significance of this compound and other fatty acid amides spans multiple scientific domains. They are utilized as surfactants, lubricants, and intermediates in the synthesis of more complex molecules.[1] In the pharmaceutical and biomedical fields, fatty acid amides are studied for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. An accurate understanding of the melting and boiling points of this compound is fundamental for its purification, formulation, and application in these fields.

Physicochemical and Thermal Properties of this compound

A precise understanding of the physical properties of this compound is essential for its handling and application. The following table summarizes its key physicochemical and thermal data.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₁NO | [1][2][3] |

| Molecular Weight | 171.28 g/mol | [2][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 98 °C to 108 °C | [2][3] |

| Boiling Point | 305.2 °C at 760 mmHg | [2][3] |

| Density | 0.881 g/cm³ | [2][3] |

| Flash Point | 138.4 °C | [2][3] |

Note on Melting Point Discrepancy: The observed range in the reported melting point of this compound (98 °C to 108 °C) can be attributed to several factors, primarily the purity of the sample. Impurities typically lead to a depression and broadening of the melting point range. Furthermore, variations in experimental methodology, such as the rate of heating and the calibration of the apparatus, can also contribute to differing results. For Pharmacopeial purposes, the melting range is defined as the temperature interval between the point at which the substance begins to coalesce and when it is completely melted.[2]

The Theoretical Basis of this compound's Phase Transitions

The relatively high melting and boiling points of this compound, compared to hydrocarbons of similar molecular weight, are a direct consequence of the strong intermolecular forces between its molecules.[1] These forces are a combination of:

-

Hydrogen Bonding: As a primary amide, this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen atom). This leads to the formation of an extensive network of strong hydrogen bonds between adjacent molecules in the solid and liquid states.[3]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the amide functionality is highly polarized, creating a significant molecular dipole. These dipoles align in the condensed phases, resulting in strong attractive forces.

-

Van der Waals Forces: The long C10 alkyl chain contributes to significant London dispersion forces, which increase with the length of the carbon chain.

The following diagram illustrates the key intermolecular forces that govern the physical properties of this compound.

References

Decanamide mechanism of action in biological systems

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of Decanamide in Biological Systems

Abstract

This compound (C10H21NO) is a primary fatty acid amide, a class of lipid molecules that includes well-characterized endogenous signaling molecules such as the sleep-inducing substance oleamide and the endocannabinoid anandamide.[1][2][3] While broad biological activities including antimicrobial, anti-inflammatory, neuroprotective, and antitumor effects have been attributed to this compound and related alkamides, the specific molecular mechanisms underpinning these actions remain largely uncharacterized.[4][5] This technical guide synthesizes the current understanding of structurally analogous fatty acid amides to propose and explore the most probable mechanisms of action for this compound in biological systems. We present a series of hypothesized molecular targets, including ion channels and metabolic enzymes, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound and related lipid signaling molecules.

Introduction: this compound within the Fatty Acid Amide Signaling Family

Fatty acid amides (FAAs) are a diverse and important class of lipid bioregulators involved in a multitude of physiological processes, particularly within the central nervous system.[6] The family is defined by a fatty acid linked to an amine via an amide bond.[7] The biological activities of FAAs are often dictated by the length and saturation of the acyl chain and the nature of the headgroup. Prominent members like anandamide (an N-acylethanolamine) and oleamide (a primary amide) have distinct receptor targets but share a common catabolic pathway, primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

This compound, as a C10 saturated primary fatty amide, is structurally simpler than many of its well-studied counterparts.[3] Its physicochemical properties are summarized in Table 1. Its reported biological activities are broad, suggesting multiple potential mechanisms of action that may or may not overlap with other FAAs.[4][5] This guide focuses on deconstructing these potential mechanisms based on established pharmacology of related compounds.

| Property | Value | Source(s) |

| Molecular Formula | C10H21NO | [3][8] |

| Molecular Weight | 171.28 g/mol | [3][8] |

| IUPAC Name | This compound | [3] |

| Synonyms | Capramide, Decanoic acid amide | [8][9] |

| Appearance | White to nearly white powder or crystal | [5][9] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, ether | [4][5][9] |

| Melting Point | ~98 °C | [5] |

Hypothesized Mechanisms of Action in Neuromodulation and Cellular Regulation

Based on the established pharmacology of the FAA family, we propose four primary, testable hypotheses for the mechanism of action of this compound.

Direct Modulation of Ligand-Gated and Voltage-Gated Ion Channels

A primary mechanism for many neuromodulatory lipids and antiepileptic drugs is the direct modulation of ion channels, which are fundamental to neuronal excitability.[10][11]

-

GABA-A Receptors: The principal inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), acts on GABA-A receptors, which are ligand-gated chloride channels.[12] The fatty acid amide oleamide has been shown to potentiate GABA-A receptor function, an action similar to barbiturates and anesthetics.[13] It is plausible that this compound, as a primary amide, could share this mechanism, binding to an allosteric site on the GABA-A receptor complex to enhance chloride influx and neuronal hyperpolarization.

-

Voltage-Gated Sodium Channels (VGSCs): VGSCs are critical for the initiation and propagation of action potentials.[11] Use-dependent blockade of these channels is a hallmark of many successful antiepileptic drugs like carbamazepine and phenytoin.[10][14] Oleamide stereoselectively suppresses sustained repetitive firing in neurons, which is indicative of a state-dependent block of VGSCs.[13] this compound may act similarly, preferentially binding to the inactivated state of the channel to stabilize it, thereby reducing neuronal hyperexcitability.

Indirect Modulation of the Endocannabinoid System

The endocannabinoid system, comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of neurotransmission.[15][16] While this compound is unlikely to be a direct CB1/CB2 agonist, it may influence this system indirectly.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other FAAs.[1][2] By serving as a competitive substrate or inhibitor for FAAH, this compound could slow the breakdown of endogenous anandamide. This would elevate synaptic levels of anandamide, leading to enhanced activation of cannabinoid receptors and producing a range of downstream effects, including analgesia and anxiolysis. This "entourage effect" is a well-established therapeutic strategy.

Inhibition of Protein Kinases

Protein kinases are fundamental enzymes in cellular signal transduction, and their dysregulation is implicated in cancer, inflammation, and neurodegenerative diseases.[17] Several natural products containing amide functionalities have been identified as protein kinase inhibitors.[18][19]

-

Broad or Specific Kinase Inhibition: The anti-inflammatory and antitumor activities reported for this compound could be explained by the inhibition of key signaling kinases.[5] For instance, inhibition of kinases in the NF-κB or MAPK pathways (e.g., p38, JNK) could lead to reduced production of pro-inflammatory cytokines.[18] It is possible that this compound acts as an ATP-competitive or allosteric inhibitor of one or more protein kinases.

The diagram below illustrates the potential molecular targets for this compound at the neuronal level based on these hypotheses.

References

- 1. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2319-29-1 | >98% [smolecule.com]

- 5. The use and prospects of this compound!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound- [webbook.nist.gov]

- 9. CAS 2319-29-1: this compound | CymitQuimica [cymitquimica.com]

- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. mdpi.com [mdpi.com]

- 13. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Frontiers | Effects of cannabinoids on ligand-gated ion channels [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of Decanamide

Introduction

Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide derived from decanoic acid, has emerged as a molecule of significant interest in the field of antimicrobial research.[1] Structurally, it is characterized by a 10-carbon aliphatic chain coupled to an amide functional group, lending it amphipathic properties.[1] While the broader class of fatty acids and their derivatives have long been recognized for their biological activities, recent investigations have begun to elucidate the specific and nuanced roles that molecules like this compound play in combating microbial virulence and proliferation.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple summary of findings to provide a deeper understanding of the mechanistic underpinnings of this compound's antimicrobial action, with a particular focus on its role as a modulator of bacterial communication. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously evaluate this compound and its derivatives in a laboratory setting. We will explore its primary mechanism of action as a quorum sensing inhibitor, its anti-biofilm capabilities, and the methodologies required to quantify its efficacy and safety.

Part 1: Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is not predicated on a single mode of action. Evidence points to a sophisticated, multi-pronged approach that includes both the disruption of cell-to-cell communication and potential direct interactions with the bacterial cell envelope.

Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication

The most extensively documented mechanism of action for this compound derivatives is the inhibition of Quorum Sensing (QS), particularly in the opportunistic Gram-negative pathogen Pseudomonas aeruginosa.[2] QS is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression, leading to the collective production of virulence factors and the formation of biofilms.[3]

In P. aeruginosa, two primary AHL-based QS systems, las and rhl, operate in a hierarchical cascade.

-

The las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a critical concentration, this molecule binds to the cytoplasmic receptor and transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then activates the expression of numerous virulence genes, including the elastase-encoding lasB, and also induces the rhl system.

-

The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR regulator. This complex controls the production of additional virulence factors such as pyocyanin and rhamnolipids, which are crucial for biofilm maturation.[2]

Research has demonstrated that N-decanoyl cyclopentylamide (C10-CPA), a potent derivative of this compound, acts as a strong inhibitor of both the las and rhl systems.[1] It is proposed to function as a competitive antagonist, interfering with the binding of the native autoinducer molecules to their cognate regulators, LasR and RhlR.[4] This interference prevents the conformational changes required for the regulators to activate gene transcription, effectively silencing these virulence pathways without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[2][4]

Caption: P. aeruginosa Quorum Sensing and this compound Derivative Inhibition.

Putative Direct Antimicrobial Mechanisms: Membrane Interaction

While QS inhibition is a well-supported anti-virulence mechanism, fatty amides like this compound may also exert direct effects on bacteria. Although direct studies on this compound's membrane activity are limited, the behavior of structurally similar molecules, such as fatty acids and antimicrobial peptides, provides a strong basis for a hypothesized mechanism.[5][6]

The amphipathic nature of this compound, with its hydrophobic alkyl tail and hydrophilic amide head, facilitates its insertion into the phospholipid bilayer of bacterial cell membranes.[7] This intercalation can lead to:

-

Membrane Destabilization: Disruption of the lipid packing order, leading to increased membrane fluidity and permeability.[8]

-

Impaired Membrane Functions: Interference with the function of integral membrane proteins involved in critical processes like electron transport and nutrient uptake.

-

Formation of Pores or Channels: At higher concentrations, aggregation of this compound molecules within the membrane could lead to the formation of transient pores, causing leakage of ions and essential metabolites.

This direct action on the membrane would be non-specific and could explain the broad-spectrum activity reported for some N,N-disubstituted decanamides.[1]

Part 2: Spectrum of Activity & Quantitative Data

While comprehensive MIC data for the parent this compound molecule is not widely published, research on its derivatives demonstrates significant biological activity. The primary utility of these molecules, particularly C10-CPA, lies in their ability to inhibit virulence at sub-lethal concentrations.

| Compound | Target Organism | Assay | IC₅₀ / Activity Metric | Reference |

| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | lasB-lacZ expression inhibition | 80 µM | [1][2] |

| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | rhlA-lacZ expression inhibition | 90 µM | [1][2] |

| This compound Derivatives (general) | Gram-positive & Gram-negative bacteria, yeasts, molds | Antimicrobial Screening | Broad-spectrum activity reported | [1] |

Part 3: Experimental Protocols & Methodologies

The following protocols provide a robust framework for the comprehensive evaluation of this compound and its derivatives.

Workflow for Antimicrobial Evaluation

A logical screening cascade is essential for efficiently characterizing novel antimicrobial compounds. This workflow ensures that resources are focused on the most promising candidates.

Caption: Screening cascade for evaluating this compound derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

This compound or derivative stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. (Well 11 serves as a growth control; Well 12 as a sterility control).

-

Scientist's Note: This serial dilution creates a concentration gradient, allowing for the precise determination of the MIC endpoint. Using a multichannel pipette for this step can improve consistency.

-

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in fresh CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL per well and the final inoculum to ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD₆₀₀) on a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Anti-Biofilm Activity (Crystal Violet Assay)

This method quantifies the ability of a compound to inhibit the formation of biofilm or to eradicate a pre-formed biofilm.

Materials:

-

Overnight bacterial culture (e.g., P. aeruginosa)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (optional, enhances biofilm)

-

Sterile 96-well flat-bottom tissue culture-treated plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid or 95% Ethanol

Procedure:

-

Inoculation: Dilute the overnight culture 1:100 in fresh TSB. Add 100 µL of this diluted culture to the wells of a 96-well plate.

-

Treatment: Add 100 µL of the test compound (at 2x desired final concentration) to the appropriate wells. Add 100 µL of sterile broth to control wells.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.

-

Scientist's Note: This washing step is critical. Perform it gently to avoid dislodging the adhered biofilm. Inverting the plate and tapping it firmly on absorbent paper is an effective way to remove excess liquid.

-

-

Fixation (Optional but Recommended): Heat-fix the biofilm by incubating the plate at 60°C for 1 hour. This adheres the biofilm more strongly to the well.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. Crystal violet stains the cells and extracellular matrix components.

-

Washing: Discard the stain and wash the plate thoroughly with water until the wash water runs clear.

-

Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-20 minutes.

-

Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-595 nm (OD₅₉₅). The absorbance is directly proportional to the amount of biofilm.

Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This bioassay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS. Inhibition of this pigment at sub-lethal concentrations indicates QS interference.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Test compound (this compound derivative)

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C.

-

Assay Setup: Add 100 µL of LB broth to each well of a 96-well plate. Add the test compound at various concentrations.

-

Inoculation: Add 100 µL of the overnight C. violaceum culture (adjusted to an OD₆₀₀ of 0.1) to each well.

-

Incubation: Incubate the plate statically at 30°C for 24 hours.

-

Growth Assessment: After incubation, measure the OD₆₀₀ to assess bacterial growth. This is crucial to ensure the compound is not simply killing the bacteria.

-

Scientist's Note: A true QS inhibitor will reduce pigment production without significantly affecting bacterial growth (OD₆₀₀). This step decouples anti-QS activity from general antimicrobial activity.

-

-

Violacein Quantification: Centrifuge the plate to pellet the cells. Discard the supernatant. Add 100 µL of DMSO to each well and vortex to lyse the cells and solubilize the violacein pigment.

-

Measurement: Centrifuge the plate again to pellet cell debris. Transfer the DMSO supernatant to a new plate and measure the absorbance at 585 nm (OD₅₈₅).

-

Analysis: Calculate the percentage of violacein inhibition relative to the untreated control, normalized to cell growth (OD₆₀₀).

Part 4: Future Directions & Concluding Remarks

Potential for Combination Therapy

A promising avenue for future research is the use of this compound or its derivatives in combination with conventional antibiotics.[9] By inhibiting QS, this compound can effectively disarm bacteria, making them more susceptible to the bactericidal action of traditional drugs. For example, disrupting biofilm formation can expose individual bacteria within the community to antibiotics that would otherwise be unable to penetrate the protective extracellular matrix.[10] Synergistic effects should be investigated using checkerboard dilution assays to calculate the Fractional Inhibitory Concentration (FIC) index.

Biocompatibility and Safety

While preliminary information suggests fatty amides have low toxicity, rigorous evaluation is essential for any compound with therapeutic potential.[1] Cytotoxicity should be assessed against relevant human cell lines (e.g., HeLa, HEK293, HepG2) using assays like the MTT or LDH release assay to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high therapeutic index (ratio of cytotoxic concentration to effective antimicrobial concentration) is a key indicator of a viable drug candidate.

Conclusion

This compound stands as a compelling scaffold for the development of novel anti-infective agents. Its primary strength, particularly in its derivatized forms, lies in its ability to function as an anti-virulence agent through the targeted inhibition of bacterial quorum sensing. This approach offers a sophisticated alternative to traditional bactericidal or bacteriostatic drugs and may present a more sustainable strategy in the face of mounting antibiotic resistance. The protocols and insights provided in this guide are intended to equip the scientific community with the tools necessary to further explore the potential of this compound, optimize its structure for enhanced activity and safety, and ultimately translate its promise into tangible therapeutic solutions.

References

- 1. Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Interactions of "de novo" designed peptides with bacterial membranes: Implications in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. medrxiv.org [medrxiv.org]

A Technical Guide to the Potential Neuroprotective Effects of Decanamide: A Hypothesis-Driven Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Case for Investigating Decanamide

In the landscape of neurodegenerative disease research, the exploration of novel therapeutic agents that can mitigate neuronal damage is paramount. This compound (N-decanoylethanolamine) emerges as a compelling, albeit under-investigated, candidate. As a saturated fatty acid amide, it belongs to a class of endogenous signaling lipids with profound physiological relevance. Its structural analogy to N-arachidonoylethanolamine (anandamide), a well-characterized endocannabinoid with established neuroprotective properties, provides a strong rationale for investigating its potential in the central nervous system (CNS).[1] This guide eschews a simple review of non-existent literature, instead adopting a hypothesis-driven framework. We will synthesize established principles from related lipid signaling molecules to propose testable mechanisms of action for this compound and provide detailed, field-proven protocols to validate its potential as a neuroprotective agent.

Hypothesized Mechanisms of Neuroprotective Action

Our investigation into this compound is predicated on three core, interconnected hypotheses rooted in the known pathophysiology of neurodegeneration: mitochondrial dysfunction, neuroinflammation, and excitotoxicity.

Hypothesis 1: Modulation of Mitochondrial Integrity and Function

Mitochondrial failure is a central hub in neuronal cell death pathways.[2] We hypothesize that this compound, owing to its lipophilic nature, directly interacts with mitochondrial membranes to confer protection. This is analogous to anandamide, which has been shown to directly impact mitochondrial swelling and calcium sensitivity.[3][4]

Proposed Molecular Targets:

-

Mitochondrial Permeability Transition Pore (mPTP): this compound may inhibit the opening of the mPTP, a critical event in apoptosis. By stabilizing the inner mitochondrial membrane, it would prevent the release of pro-apoptotic factors like cytochrome c.[5]

-

Mitochondrial Calcium Homeostasis: The compound could reduce mitochondrial sensitivity to calcium overload, a primary trigger for swelling and dysfunction following excitotoxic or ischemic insults.[3]

-

Reactive Oxygen Species (ROS) Production: By preserving the integrity of the electron transport chain, this compound could mitigate the excessive production of ROS, a key driver of oxidative stress-induced neuronal damage.[2]

Hypothesis 2: Attenuation of Neuroinflammatory Pathways

Chronic activation of microglia, the resident immune cells of the CNS, contributes significantly to neurodegeneration.[6] We propose that this compound possesses anti-neuroinflammatory properties, potentially by modulating microglial signaling cascades. This is consistent with the effects of other fatty acid amides that suppress inflammatory responses.[7]

Proposed Molecular Targets:

-

Toll-Like Receptor 4 (TLR4) Signaling: this compound may interfere with the TLR4 signaling pathway, which is activated by damage-associated molecular patterns (DAMPs) released from injured neurons.

-

NF-κB Pathway: By preventing the activation and nuclear translocation of NF-κB, this compound could suppress the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Hypothesis 3: Mitigation of Glutamate Excitotoxicity

Excitotoxicity, caused by excessive glutamate receptor activation, is a common pathway of neuronal injury in both acute and chronic neurological disorders. Astrocytes are critical for clearing synaptic glutamate via Excitatory Amino Acid Transporters (EAATs).[8][9] We hypothesize that this compound enhances the neuroprotective functions of astrocytes.

Proposed Molecular Targets:

-

Astrocyte Glutamate Transporters (EAAT1/EAAT2): this compound may positively modulate the expression or activity of astrocytic glutamate transporters, thereby increasing the efficiency of glutamate uptake from the extracellular space and protecting neurons from overstimulation.[10]

In Vitro Validation Strategy: A Step-by-Step Guide

A tiered, systematic in vitro approach is essential to test our hypotheses before proceeding to more complex in vivo models. The human neuroblastoma cell line SH-SY5Y and primary rodent neuronal cultures are excellent initial models.[11][12]

Protocol 1: Assessment of Neuroprotection Against Excitotoxic Insult

Objective: To determine if this compound protects cultured neurons from glutamate-induced cell death.

Methodology:

-

Cell Culture: Plate primary cortical neurons (E18 rat/mouse) or differentiated SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Treat cells with a concentration range of this compound (e.g., 10 nM - 100 µM) or vehicle control for 2 hours.

-

Neurotoxic Insult: Induce excitotoxicity by exposing cells to 50 µM glutamate and 10 µM glycine for 24 hours. Include a "no insult" control group.

-

Endpoint Analysis:

-

MTT Assay (Cell Viability): Measures metabolic activity. Add MTT reagent (5 mg/mL) to each well, incubate for 4 hours, and solubilize the formazan crystals with DMSO. Read absorbance at 570 nm.[12]

-

LDH Assay (Cytotoxicity): Measures membrane integrity by quantifying lactate dehydrogenase release. Transfer supernatant to a new plate and use a commercial LDH cytotoxicity kit according to the manufacturer's instructions. Read absorbance at 490 nm.[12]

-

-

Data Analysis: Calculate percentage viability and cytotoxicity relative to controls. Determine the EC50 for this compound's protective effect.

Protocol 2: Analysis of Mitochondrial Swelling

Objective: To test the hypothesis that this compound directly inhibits mitochondrial permeability transition.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver or brain tissue using differential centrifugation.

-

Swelling Assay: Resuspend isolated mitochondria in swelling buffer.

-

Treatment: Add this compound (e.g., 1-50 µM) or vehicle control (e.g., Cyclosporin A as a positive control for mPTP inhibition) to the mitochondrial suspension.

-

Induction of Swelling: Trigger mitochondrial swelling by adding a high concentration of CaCl2 (e.g., 200 µM).

-

Measurement: Monitor the change in absorbance at 540 nm over 10-15 minutes using a spectrophotometer. A decrease in absorbance indicates swelling.[3][4]

-

Data Analysis: Compare the rate and extent of swelling in this compound-treated groups versus controls.

Protocol 3: Evaluation of Anti-Inflammatory Effects in Microglia

Objective: To determine if this compound suppresses the pro-inflammatory response in activated microglia.

Methodology:

-

Cell Culture: Plate BV2 microglial cells in 24-well plates.

-

Pre-treatment: Treat cells with this compound (e.g., 1-50 µM) or vehicle for 1 hour.

-

Inflammatory Stimulus: Activate microglia by adding lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.

-

Endpoint Analysis:

-

ELISA: Collect the cell culture supernatant. Quantify the concentration of secreted TNF-α and IL-6 using commercial ELISA kits.

-

Western Blot: Lyse the cells and perform Western blot analysis to measure the phosphorylation of NF-κB p65 and total p65 levels to assess pathway activation.[7]

-

-

Data Analysis: Compare cytokine levels and p-p65/total p65 ratios in this compound-treated groups to the LPS-only control.

In Vivo Preclinical Validation

Positive and mechanistically supported in vitro data provide the foundation for advancing to preclinical animal models. These studies are critical for assessing pharmacokinetics, blood-brain barrier penetration, and efficacy in a complex biological system.[13][14]

Table 1: Key Pharmacokinetic & Efficacy Parameters for In Vivo Studies

| Parameter | Method | Desired Outcome | Rationale |

| Blood-Brain Barrier (BBB) Permeability | In situ brain perfusion or LC-MS/MS analysis of brain homogenate post-IV injection.[15] | Brain/Plasma ratio > 0.1 | Essential for central target engagement. Low permeability would necessitate formulation strategies. |

| Maximum Tolerated Dose (MTD) | Dose escalation study in healthy rodents. | Highest dose without significant adverse effects. | Defines the safe therapeutic window for efficacy studies. |

| Reduction in Infarct Volume | MCAO model of stroke; TTC staining.[16] | Significant decrease in infarct size vs. vehicle. | Demonstrates neuroprotection in an acute, high-impact injury model. |

| Improvement in Neurological Score | Modified Neurological Severity Score (mNSS) post-MCAO. | Lower score (less deficit) vs. vehicle. | Correlates anatomical protection with functional recovery. |

| Reduction in Cerebral Edema | Brain water content measurement post-MCAO or TBI.[17] | Significantly lower water content in the ipsilateral hemisphere. | A critical secondary endpoint relevant to acute brain injury. |

Protocol 4: Blood-Brain Barrier Permeability Assessment

Objective: To quantify the ability of this compound to cross the BBB.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice.

-

Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 10 mg/kg).

-

Sample Collection: At various time points (e.g., 15, 30, 60, 120 minutes), collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular compound.

-

Sample Processing: Harvest the brain. Homogenize the brain tissue and process both plasma and brain homogenate for analysis.

-

Quantification: Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound in both plasma and brain samples.[18][19]

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 5: Efficacy in a Rodent Model of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of this compound in an in vivo model of focal cerebral ischemia.

Methodology:

-

Animal Model: Use adult male Wistar rats (250-300g).

-

Surgical Procedure (MCAO): Induce focal cerebral ischemia via the intraluminal filament method to occlude the middle cerebral artery (MCA) for 90 minutes, followed by reperfusion.

-

Drug Administration: Administer this compound (at a pre-determined dose based on MTD studies) or vehicle intravenously at the onset of reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., mNSS).

-

Infarct Volume Measurement: Following neurological assessment, euthanize the animals and harvest the brains. Section the brain into 2 mm coronal slices and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white.

-

Image Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

-

Edema Measurement (Optional): In a separate cohort, measure brain water content by comparing the wet and dry weights of the ischemic and contralateral hemispheres.[17]

-

Statistical Analysis: Compare neurological scores, infarct volumes, and edema between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion and Forward Look